2-Furanamine

Description

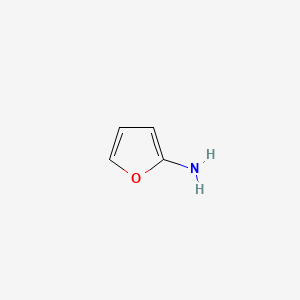

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-4-2-1-3-6-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVVREMVDJTZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183470 | |

| Record name | 2-Furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29212-67-7 | |

| Record name | 2-Furanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Furanamine and Its Derivatives

Catalytic Reduction Approaches

Catalytic reduction serves as a fundamental method for the synthesis of 2-furanamine, primarily through the transformation of readily available nitro or azido (B1232118) precursors. This approach leverages various catalytic systems to achieve the reduction of the nitrogen-containing functional group to an amine.

Reduction of 2-Nitrofurans and 2-Azido Derivatives

The catalytic reduction of 2-nitrofurans is a common route to this compound. researchgate.net However, this method can be associated with low yields of the desired 2-aminofurans, which are often unstable and not isolated directly. researchgate.net Instead, they are typically trapped in situ with electrophilic reagents. researchgate.net The inherent instability of 2-aminofurans, particularly those lacking an electron-withdrawing group, presents a challenge in their synthesis and isolation. researchgate.net

The reduction of 2-nitrofurans can be carried out using various reducing agents and catalysts. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). The biological reduction of nitrofurans has also been observed, leading to the corresponding aminofurans. researchgate.net

Similar to nitro compounds, 2-azidofurans can also serve as precursors to 2-furanamines through reduction, although this is a less commonly detailed specific route in the provided context. The general principle involves the reduction of the azide (B81097) group to an amine, a transformation widely used in organic synthesis.

Optimization of Catalytic Systems and Conditions

The efficiency and selectivity of the catalytic reduction of 2-nitrofurans are highly dependent on the catalytic system and reaction conditions. researchgate.net Optimization of these parameters is crucial for improving the yield and purity of the resulting this compound. Factors that can be tuned include the choice of metal catalyst, the support material, the nature of the reducing agent, solvent, temperature, and pressure. osti.gov

For instance, in the broader context of nitroaromatic reduction, silica-supported gold nanoparticles have been reported as effective catalysts. researchgate.net The concentration of reactants and the nature of the metal species significantly influence the conversion rate. researchgate.net In catalytic hydrogenation, parameters such as the hydrogen flow rate can impact the conversion efficiency and selectivity of the reaction. mdpi.com The choice of solvent can also play a critical role; for example, catalytic reduction of some nitroimidazoles in dioxane solution has been shown to give good yields of the corresponding aminoimidazoles. researchgate.net

The development of more robust and efficient catalytic systems is an ongoing area of research, aiming to overcome the challenges associated with the stability of this compound and to provide more practical and scalable synthetic routes.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules, including this compound derivatives, in a single step from three or more starting materials. These reactions are highly atom-economical and often lead to the rapid construction of diverse molecular scaffolds.

Three-Component Cyclization Strategies

Several three-component reactions have been developed for the synthesis of substituted 2-aminofurans. researchgate.netresearchgate.netresearchgate.net A notable example involves the reaction of an aldehyde, an amine, and a dialkyl acetylenedicarboxylate (B1228247) to produce 3,4,5-substituted furan-2(5H)-ones, which are structurally related to furans. researchgate.net Another strategy involves the condensation of α,β-unsaturated ketones, malononitrile (B47326), and aldehydes, catalyzed by a base like DBU, to yield 2-amino-4H-pyran derivatives, highlighting the versatility of multicomponent approaches in synthesizing heterocyclic compounds. researchgate.net

A carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines provides a pathway to 2-amino-2,3-dihydrofurans, which can then be converted to either 2-aminofurans or 2-unsubstituted furans. rsc.org

Condensation with Malononitrile

Malononitrile is a key building block in many multicomponent reactions for the synthesis of aminofuran derivatives. researchgate.netmdpi.comhu.edu.jo For example, the reaction of malononitrile with a 2-bromo-1-phenylpropan-1-one derivative can lead to a 2-aminofuran-3-carbonitrile (B147697) after cyclization. hu.edu.jo

Furthermore, a three-component reaction of 4-hydroxycoumarin, arylglyoxals, and malononitrile, catalyzed by Mohr's salt, efficiently produces pyranocoumarins containing an aroyl group in good to excellent yields. researchgate.netresearchgate.net This highlights the utility of malononitrile in generating highly functionalized heterocyclic systems through multicomponent strategies. The Knoevenagel condensation of an aldehyde with malononitrile is often the initial step in these reaction cascades. chemmethod.comrsc.org

Reaction of 3-Hydroxy-4H-pyran-4-ones, α-Ketoaldehydes, and Methylene (B1212753) Active Nitriles

A novel and efficient one-pot method for the preparation of 2-aminofurans involves the multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes, and methylene active nitriles. researchgate.netresearchgate.netorientjchem.orgacs.org This approach is distinguished by its formation of 2-aminofurans, in contrast to related methods that typically yield 2-aminopyrans. researchgate.net The advantages of this synthesis include high yields, mild reaction conditions, atom economy, and a straightforward workup procedure that can often avoid chromatographic purification. researchgate.netresearchgate.net

The reaction proceeds through a cascade of events, likely initiated by the condensation of the α-ketoaldehyde and the methylene active nitrile, followed by the involvement of the 3-hydroxy-4H-pyran-4-one to form the furan (B31954) ring. The structure of one such 2-aminofuran derivative has been confirmed by X-ray diffraction. researchgate.netresearchgate.net

Derivatization from Furan Precursors

From Furan-2-carbonyl Azide and Related Compounds

A primary method for synthesizing 2-amido substituted furans involves the Curtius rearrangement of furan-2-carbonyl azide. smolecule.comarkat-usa.orgresearchgate.net This thermal reaction transforms the acyl azide into a furanyl isocyanate intermediate. smolecule.comarkat-usa.org The process is typically initiated by heating a solution of furan-2-carbonyl azide, for instance in a benzene/toluene mixture. arkat-usa.orgresearchgate.net The resulting highly reactive furanyl isocyanate is generated in situ and can be subsequently treated with various nucleophiles to yield the desired 2-amido substituted furan derivatives. arkat-usa.orgresearchgate.net

For example, reacting the isocyanate intermediate with Grignard reagents or higher-order cyanocuprates has proven effective for this purpose. arkat-usa.org The starting material, furan-2-carbonyl azide, can be synthesized from furoic acid. arkat-usa.org The thermolysis of furan-2-carbonyl azide in an alcohol solvent also proceeds through a Curtius rearrangement to the isocyanate, which then reacts with the alcohol to produce a furanyl carbamate (B1207046) in high yield. arkat-usa.org

Differential Scanning Calorimetry (DSC) has been employed to study the energetics of the Curtius Rearrangement of furan-2-carbonyl azide to its corresponding isocyanate, providing quantitative data on the heat of the transition. arkat-usa.org

Rearrangement of Furan-2-carboxylate (B1237412) Derivatives

The synthesis of 2-aminofurans can also be achieved through the rearrangement of furan-2-carboxylate derivatives. researchgate.net One such method involves the oxidative rearrangement of furan-2-carboximidamides. rsc.org In this process, oxidation of furan-2-carboximidamides with agents like (dicarboxyiodo)benzenes leads to the formation of N¹-acyl-N¹-(2-furyl)ureas via a carbodiimide (B86325) intermediate. rsc.org Subsequent thermolysis of these ureas yields 2-acylaminofurans, which are otherwise difficult to prepare due to the high instability of the free amines. rsc.org

Another approach is the Hofmann rearrangement of furan-2-carboxamide. While direct data on this specific rearrangement is limited in the provided context, the Hofmann rearrangement is a well-established method for converting carboxamides to primary amines with one less carbon atom.

Synthesis of Masked Amino Aldehydes from 2-Furanamines

2-Furanamines serve as valuable precursors for the synthesis of masked amino aldehydes. enamine.net The inherent reactivity of the 2-aminofuran structure allows for its use as a synthon for more complex molecules. enamine.netresearchgate.net For instance, 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides can be prepared in high yields. enamine.netresearchgate.net Reduction of these quaternary salts, for example with sodium borohydride, affords 5-substituted 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-furanamines. enamine.netresearchgate.net These resulting compounds are effectively masked amino aldehydes. enamine.netresearchgate.net Their aldehydic nature can be revealed through reactions with reagents like phenylhydrazine (B124118) or semicarbazide (B1199961), which yield the corresponding phenylhydrazones and semicarbazones. enamine.net Similarly, condensation with malononitrile can produce more complex heterocyclic systems. enamine.netenamine.net This methodology highlights the utility of 2-furanamines as building blocks for creating functionalized aldehyde equivalents. enamine.netenamine.netrsc.org

Synthesis via Elemental Sulfur-Promoted Redox Condensation

A novel and environmentally friendly method for the synthesis of 2-aminofurans utilizes elemental sulfur to promote a switchable redox condensation reaction. scribd.comacs.orgacs.org This transition-metal-free approach involves the reaction of enaminones with methylene nitriles. scribd.comacs.orgthieme-connect.com Specifically for the synthesis of 2-aminofurans, the reaction is carried out in a solvent such as DMF in the absence of a base. thieme-connect.com

Mechanistic studies suggest that the enaminones act as dual nucleophiles, reacting with nitrile acetate (B1210297) to produce 2-aminofurans through a 3,5-annulation process promoted by elemental sulfur. acs.orgresearchgate.net This method is noted for its use of readily available starting materials, its eco-friendly nature, and its tolerance of a wide range of functional groups, allowing for the synthesis of variously substituted 2-aminofurans in good to high yields. acs.orgthieme-connect.com The reaction has been successfully performed on a gram scale. acs.org

Bio-Based and Sustainable Synthesis Routes

Reductive Amination of Furfural (B47365) and 5-Hydroxymethylfurfural (B1680220) (HMF)

The conversion of biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural (HMF) into valuable furan amines represents a key strategy in sustainable chemistry. nih.govgychbjb.com Reductive amination is a primary method for this transformation, offering a direct route to compounds such as 5-hydroxymethyl-2-furfurylamine (HMFA) and 2,5-bis(aminomethyl)furan (B21128) (BAMF). nih.govresearchgate.net

This process typically involves the reaction of the furanic aldehyde with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a catalyst and a reducing agent, often molecular hydrogen. nih.govrsc.org A variety of heterogeneous catalysts have been investigated for this purpose, including those based on both noble metals (e.g., Ru, Rh, Pd, Pt) and more abundant transition metals (e.g., Ni, Co). nih.govgychbjb.com

For the reductive amination of HMF, catalysts like Raney Ni and Raney Co have shown high efficacy. nih.gov For example, HMF can be converted to HMFA with a 99.5% yield over a Raney Co catalyst. nih.gov The direct synthesis of BAMF from HMF has been achieved with an 82.3% yield using a Raney Ni catalyst. nih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity towards the desired amine product and avoiding side reactions like furan ring hydrogenation. gychbjb.comrsc.org

The use of biocatalysts, specifically amine transaminases (ATAs), is an emerging and highly promising green alternative for the synthesis of furfurylamines from furfural and HMF. researchgate.netnih.gov These enzymatic approaches can offer high selectivity under mild reaction conditions. nih.gov

Below is a table summarizing the performance of various catalytic systems in the reductive amination of HMF.

| Catalyst | Amine Source | Product | Yield | Reference |

| Raney Co | Ammonia | 5-hydroxymethyl furfurylamine (B118560) (HMFA) | 99.5% | nih.gov |

| Raney Ni | Ammonia | 2,5-bis(aminomethyl)furan (BAMF) | 82.3% | nih.gov |

| Rh/Al₂O₃ | Aqueous Ammonia | Furfurylamine | ~92% | rsc.org |

| CuAlOx | Primary Amines | N-substituted 5-(hydroxymethyl)-2-furfuryl amines | Good to excellent | nih.gov |

| Iridium Complex | Formic Acid | Furan derived products | High TON and TOF | rsc.org |

Biocatalytic Approaches Utilizing Amine Transaminases (ATAs)

The biocatalytic synthesis of furan-based amines, including derivatives of this compound, represents a significant advancement in green chemistry. Amine transaminases (ATAs) are powerful enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl group, such as an aldehyde or ketone. ucl.ac.ukresearchgate.net This method is increasingly favored for its high selectivity, mild reaction conditions, and environmental friendliness compared to traditional chemical synthesis. researchgate.netresearchgate.net

Researchers have successfully employed ATAs for the amination of biomass-derived furanic aldehydes like furfural, 5-(hydroxymethyl)furfural (HMF), and 2,5-diformylfuran (DFF). researchgate.netnih.govresearchgate.net These processes yield valuable amine compounds such as furfurylamine, 5-(hydroxymethyl)furfurylamine (HMFA), and 2,5-di(aminomethyl)furan (DAF). nih.govmdpi.com Isopropylamine (B41738) (IPA) is often used as an efficient amine donor in these reactions. researchgate.netnih.govresearchgate.net

Several studies have focused on identifying and optimizing ATAs for these transformations. Biocatalysts from various microorganisms, including Chromobacterium violaceum (Cv-TA), Arthrobacter citreus (ArS-TA), and engineered variants from Arthrobacter sp. (ArRmut11-TA) and Vibrio fluvialis (Vf-mut-TA), have demonstrated high product formation levels (over 80%) at significant aldehyde concentrations (100-200 mM). researchgate.netnih.govresearchgate.net The influence of pH has been identified as a critical factor, affecting the equilibrium between the imine intermediate and the aldehyde substrate. nih.govresearchgate.net

To enhance the practical application of these biocatalysts, immobilization techniques have been explored. mdpi.com Immobilizing ATAs on solid supports, such as glutaraldehyde-functionalized beads, allows for their efficient reuse in multiple reaction cycles. mdpi.com For instance, an immobilized ATA from Silicibacter pomeroyi (ATA-Spo) showed high stability and conversion rates in the batch synthesis of HMFA and DAF, using either alanine (B10760859) or isopropylamine as the amine donor. mdpi.com Furthermore, the use of immobilized ATAs in continuous-flow reactors has been demonstrated, showcasing the potential for scalable and sustainable production of furfurylamines. mdpi.comresearchgate.net

Recent research has also highlighted the use of "smart" amine donors like lysine (B10760008) to drive the reaction equilibrium towards product formation, which can reduce the need for large excesses of the amine donor or complex multi-enzyme systems. nih.gov The development of one-pot, multi-enzyme cascade reactions further exemplifies the sophistication of biocatalytic strategies for producing furan-based amines from renewable resources. ucl.ac.uknih.gov

| Enzyme Source | Substrate(s) | Amine Donor | Product(s) | Key Findings | Reference(s) |

| Chromobacterium violaceum (Cv-TA) | Furfural, HMF, DFF | Isopropylamine | Furfurylamine, HMFA, DAF | High product formation (>80%) at 100-200 mM aldehyde concentration. | researchgate.net, nih.gov, researchgate.net |

| Arthrobacter citreus (ArS-TA) | Furfural, HMF, DFF | Isopropylamine | Furfurylamine, HMFA, DAF | Achieved high levels of product formation. | researchgate.net, nih.gov, researchgate.net |

| Arthrobacter sp. (ArRmut11-TA) | Furfural, HMF, DFF | Isopropylamine | Furfurylamine, HMFA, DAF | Engineered variant with high efficiency. | researchgate.net, nih.gov, researchgate.net |

| Vibrio fluvialis (Vf-mut-TA) | Furfural, HMF, DFF | Isopropylamine | Furfurylamine, HMFA, DAF | Mutant enzyme with high product formation. | researchgate.net, nih.gov, researchgate.net |

| Silicibacter pomeroyi (ATA-Spo) | HMF, DFF | Alanine, Isopropylamine | HMFA, DAF | High conversion in batch and continuous-flow catalysis when immobilized. | mdpi.com |

Development of Catalysts for Sustainable Production

The transition towards sustainable chemical production has spurred the development of novel catalysts for synthesizing furan amine compounds from bio-based feedstocks like furfural and HMF. gychbjb.com The key challenge lies in developing catalysts with high reactivity and selectivity to avoid side reactions such as coupling and furan ring hydrogenation. gychbjb.com

Heterogeneous catalysts are at the forefront of this research due to their ease of separation and recyclability. Noble metal-based catalysts, including those with platinum (Pt), palladium (Pd), ruthenium (Ru), and gold (Au), have been widely used for the reductive amination of furanic aldehydes. csic.es For instance, a Pt/γ-Al₂O₃ catalyst has shown excellent performance in the selective hydrogenolysis of 2,5-bis(aminomethyl)furan to produce 2-aminomethylpiperidine, a valuable organic compound. rsc.org The catalytic performance is influenced by factors such as the catalyst support, metal dispersion, and reaction parameters. rsc.org

Non-noble metal catalysts, such as those based on nickel (Ni), cobalt (Co), and copper (Cu), are being investigated as more cost-effective alternatives. gychbjb.comfrontiersin.org Raney Ni catalysts, for example, have been successfully used for the reductive amination of furfuryl alcohol, furfural, and HMF, achieving high yields of the corresponding amines. gychbjb.com Specifically, the direct reductive amination of 2,5-diformylfuran (DFF) to 2,5-bis(aminomethyl)furan (BAF) has been demonstrated using commercial and acid-treated Nickel-Raney catalysts. scirp.org The acid-treated catalyst, with a higher proportion of Ni⁰ species and a larger surface area, exhibited superior BAF yield. scirp.org

The development of multifunctional catalysts that can facilitate cascade reactions in a one-pot process is a significant area of interest. csic.es This approach streamlines the conversion of biomass-derived platform molecules into valuable chemicals, enhancing process efficiency. csic.es For example, nitrogen-doped carbon-supported nickel nanoparticles have been shown to be robust catalysts for both nitrile hydrogenation and the reductive amination of carbonyl compounds. gychbjb.com

| Catalyst | Substrate | Product | Key Features | Reference(s) |

| Pt/γ-Al₂O₃ | 2,5-bis(aminomethyl)furan | 2-aminomethylpiperidine | Good dispersion and acidity favor reactivity and selectivity. | rsc.org |

| Raney Ni | Furfuryl alcohol, Furfural, HMF | Furfurylamine, 2,5-bis(aminomethyl)furan | High yields under moderate conditions. | gychbjb.com |

| Acid-treated Raney Ni | 2,5-diformylfuran (DFF) | 2,5-bis(aminomethyl)furan (BAF) | Higher Ni⁰ content and surface area enhance yield. | scirp.org |

| Nitrogen-doped carbon supported Ni nanoparticles | Carbonyl compounds, Nitriles | Primary amines | Robust catalyst for reductive amination and hydrogenation. | gychbjb.com |

Synthesis of Specific Functionalized this compound Structures

Polyfunctionalized Furans

The synthesis of polyfunctionalized furans, particularly those bearing an amino group, is of great interest due to their potential applications as intermediates in medicinal and materials chemistry. researchgate.netiau.ir One effective method for their preparation is the three-component condensation reaction. researchgate.netresearchgate.net This approach allows for the one-pot synthesis of highly substituted 2-aminofurans. iau.ir

A notable example involves the reaction between an arylaldehyde, cyanoacetamide, and an isocyanide, such as cyclohexyl isocyanide. researchgate.net This multicomponent reaction provides an efficient route to 2-amino-5-(cyclohexylamino)furan-3-carbonitriles substituted at the 4-position with an aryl group. researchgate.net Similarly, reacting aromatic aldehydes with dialkyl acetylenedicarboxylates in the presence of an isocyanide, like 2,6-dimethylphenyl isocyanide, yields polyfunctionalized 2-aminofurans. iau.ir This method is particularly advantageous for creating sterically hindered aminofurans. iau.ir

Another strategy for synthesizing 2-aminofurans involves the carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines. rsc.org This reaction forms 2-amino-2,3-dihydrofuran intermediates, which can then be converted to the desired 2-aminofurans. rsc.org The stability of 2-aminofurans is often enhanced by the presence of an electron-withdrawing group on the furan ring. researchgate.net

3-Acyl-2-aminobenzofuran Derivatives

3-Acyl-2-aminobenzofuran derivatives are valuable building blocks for the synthesis of more complex heterocyclic systems. rsc.orgacs.org Several synthetic methodologies have been developed to access these structures.

One approach involves the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters. rsc.org This reaction, utilizing a catalytic system of Pd(OAc)₂, PCy₃, and Zn, provides good to excellent yields of 3-acyl-2-aminobenzofurans. rsc.org

Another efficient method is the Cs₂CO₃-mediated rapid room-temperature synthesis from α-tosyloxy-β-ketosulfones and various salicylonitriles. acs.org This one-pot C-C and C-O bond-forming strategy allows for the preparation of a range of 3-amino-2-aroyl benzofuran (B130515) derivatives in a very short time. acs.org These products can be further functionalized through copper-catalyzed N-arylation reactions. acs.org

Other synthetic routes to 2-aminobenzofuran derivatives include visible light-triggered intramolecular cyclization of α-azidochalcones and electrophilic cyclization of o-anisole-substituted ynamides. nih.gov A novel [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides, mediated by Sc(OTf)₃, also provides a straightforward pathway to the 2-aminobenzofuran scaffold under mild conditions. nih.gov

| Synthetic Method | Starting Materials | Product | Key Features | Reference(s) |

| Palladium-catalyzed cycloisomerization | 2-(cyanomethyl)phenyl esters | 3-Acyl-2-aminobenzofurans | Good to excellent yields. | rsc.org |

| Cs₂CO₃-mediated reaction | α-tosyloxy-β-ketosulfones, salicylonitriles | 3-Amino-2-aroyl benzofurans | Rapid, room-temperature, one-pot synthesis. | acs.org |

| [4+1] Cycloaddition | o-hydroxybenzhydryl alcohol, isocyanides | 2-Aminobenzofurans | Mild conditions, good yields. | nih.gov |

N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

A series of novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have been synthesized with the goal of exploring their biological activities. nih.govresearchgate.net The synthetic strategy typically involves replacing a thiourea (B124793) moiety with a tetrazole scaffold. nih.gov

The synthesis of twelve new derivatives was achieved through a well-established procedure, resulting in good yields ranging from 79% to 92%. nih.gov The variability in yield was attributed to the amount of unreacted starting materials in each reaction. nih.gov These compounds incorporate the furan-2-ylmethyl group attached to the 5-amino position of a substituted 1H-tetrazole ring. nih.govnih.gov The substituents on the tetrazole ring are varied to create a library of related compounds. nih.govuw.edu.pl

Furfuryl/Furan Amine-2,4-Thiazolidinediones

A novel series of thiazolidinedione derivatives incorporating furfuryl or furan amine groups have been synthesized. afjbs.com These compounds are designed by linking a substituted furfuryl/furan amine moiety to a 5'-[4'-(sulphonyl)benzylidene)]-2,4-thiazolidinedione core. afjbs.com

The synthesis of these hybrid molecules is a multi-step process. afjbs.com A common route to the core thiazolidinedione structure involves the Knoevenagel condensation of an appropriate aldehyde (like furfural) with thiazolidine-2,4-dione. ijper.orgresearchgate.net The resulting 5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione can then be further functionalized. ijper.org For instance, it can be coupled with various alkyl or aryl halides in the presence of a base like alcoholic potassium hydroxide (B78521) to produce a range of N-substituted derivatives. ijper.org Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these transformations. ijper.org

Reactivity and Reaction Mechanisms of 2 Furanamine Compounds

Cycloaddition Reactions of 2-Furanamine (Diels-Alder Reaction)

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for constructing six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org this compound and its derivatives, with their electron-rich furan (B31954) ring, serve as effective dienes in these reactions, leading to the formation of valuable synthetic intermediates. acs.orgrsc.org The introduction of an amino group at the 2-position of the furan nucleus enhances the highest occupied molecular orbital (HOMO) energy, facilitating cycloadditions with a variety of dienophiles. nih.gov

Mechanistic Pathways of [4+2]-Cycloaddition

The Diels-Alder reaction is a concerted pericyclic reaction, meaning it is believed to proceed through a single, cyclic transition state without the formation of any intermediates. wikipedia.org This thermally allowed [4πs + 2πs] cycloaddition involves the suprafacial interaction of the 4π-electron system of the diene (this compound) and the 2π-electron system of the dienophile. wikipedia.org

The general mechanism for the Diels-Alder reaction involving a this compound derivative can be depicted as follows:

Step 1: [4+2] Cycloaddition. The 2-aminofuran derivative reacts with a dienophile to form a 7-oxabicyclo[2.2.1]heptane adduct, also known as an oxabridged cycloadduct. acs.orgrsc.org

Step 2: Oxygen Bridge Cleavage and Aromatization. The initially formed cycloadduct can undergo further transformations. For instance, cleavage of the oxygen bridge, often facilitated by a Lewis acid like boron trifluoride etherate (BF3·OEt2), followed by dehydration, leads to the formation of polysubstituted anilines. acs.orgresearchgate.netcapes.gov.br

In some cases, the reaction can be part of a tandem or cascade sequence. For example, unstable 2-aminofurans can be generated in situ and immediately trapped by a dienophile in a subsequent [4+2] cycloaddition. rsc.orgresearchgate.net This one-pot approach provides a highly convergent route to diverse polysubstituted anilines. rsc.org

Regioselectivity and Stereoselectivity in Cycloadduct Formation

The Diels-Alder reaction of this compound derivatives often proceeds with high regioselectivity and stereoselectivity.

Regioselectivity: The orientation of the substituents in the product is dictated by the electronic properties of the reactants. In the reaction of 2-aminofuran derivatives with unsymmetrical dienophiles, the regioselectivity is governed by the frontier molecular orbital (FMO) interactions. The most favorable interaction is typically between the HOMO of the electron-rich this compound and the LUMO of the electron-deficient dienophile. acs.orgresearchgate.netacs.org For instance, in the reaction of methyl 5-aminofuroate with various dienophiles, the electron-withdrawing group of the dienophile is consistently found ortho to the amino group in the resulting aniline (B41778). acs.orgresearchgate.netcapes.gov.br This is explained by the larger atomic coefficient at the C5 position (adjacent to the ester group) of the furan HOMO compared to the C2 position (adjacent to the amino group). acs.orgresearchgate.netacs.org

Stereoselectivity: The stereochemical outcome of the Diels-Alder reaction is also significant. The reaction is typically stereospecific with respect to both the diene and the dienophile. In many cases, the formation of either the endo or exo adduct is favored. For example, the intramolecular Diels-Alder Furan (IMDAF) reaction is highly stereoselective, often yielding only the exo-adducts. researchgate.net However, the ratio of endo to exo products can be influenced by factors such as the reaction conditions and the nature of the substituents. chemrxiv.org For instance, the BF3·OEt2-catalyzed reaction of furan with methyl acrylate (B77674) gives a 7:3 mixture of endo and exo adducts. researchgate.net

Transformation of Cycloadducts to Polysubstituted Anilines

A significant application of the Diels-Alder reaction of 2-furanamines is the synthesis of polysubstituted anilines, which are important intermediates in the preparation of various biologically active compounds. rsc.org The initial 7-oxabicyclo[2.2.1]heptane cycloadducts are readily converted to anilines through a dehydration and aromatization sequence, often promoted by treatment with an acid catalyst like BF3·OEt2. acs.orgresearchgate.netresearchgate.net

| Diene (this compound Derivative) | Dienophile | Product (Polysubstituted Aniline) | Reference |

| Methyl 5-aminofuroate | Various dienophiles | Polysubstituted anilines with the electron-withdrawing group ortho to the amino group | acs.orgresearchgate.netcapes.gov.br |

| In situ generated 2-aminofurans | Dienophiles | Polysubstituted anilines | rsc.orgresearchgate.net |

| 2-Aminofuran generated from ketone γ-amination | N-substituted maleimide (B117702) | Tetrasubstituted anilines | nih.gov |

Role in Self-Healing Polymer Systems

The reversible nature of the Diels-Alder reaction, particularly between furan and maleimide derivatives, is exploited in the design of self-healing polymers. mdpi.combournemouth.ac.uk At elevated temperatures, the retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to flow and heal cracks. mdpi.com Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's integrity. mdpi.com

This compound derivatives, specifically furfurylamine (B118560), are used to functionalize polymers, introducing the furan moiety required for the reversible Diels-Alder chemistry. bournemouth.ac.uknih.gov For example, furan-functionalized polyurethane has been prepared by reacting furfurylamine with furfuryl glycidyl (B131873) ether. bournemouth.ac.uk These furan-containing polymers can then be crosslinked with bismaleimides to create thermoreversible networks. nih.govresearchgate.net The efficiency of the self-healing process can be influenced by the structure of the bismaleimide (B1667444) crosslinker. researchgate.net

Electrophilic and Nucleophilic Reactions of the Furan Ring

The furan ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the position of substitution being influenced by the directing effects of the amino group and any other substituents present on the ring.

Substitution Patterns at C-5 and C-3

Electrophilic Substitution: Furan is a π-rich heterocycle, making it highly reactive towards electrophiles, with reactions proceeding much faster than in benzene. chemicalbook.com The preferred site of electrophilic attack on the furan ring is the C2 (or α) position, as the resulting cationic intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). chemicalbook.comquora.comquora.com

In this compound, the amino group is a strong activating and ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur preferentially at the C5 position (para to the amino group). If the C5 position is blocked, substitution can occur at the C3 position (ortho to the amino group). researchgate.net For example, in reactions with electrophiles like ethyl ethoxymethylenecyanoacetate, 2-aminofuran undergoes substitution at the C5 position. researchgate.net When the 5-position is already substituted, the reaction takes place at the C3 position. researchgate.net

Reactions with Nitrogen and Oxygen Nucleophiles

The interaction of this compound and its derivatives with nitrogen and oxygen nucleophiles often leads to complex transformations, including ring-opening and recyclization reactions. The specific outcome is highly dependent on the nature of the nucleophile and the substituents on the furan ring.

Studies have shown that reactions with nitrogen-containing nucleophiles can lead to the formation of various heterocyclic structures. For instance, the reaction of 2H-furo[3,2-b]pyran-2-ones with aliphatic amines results in condensation products, yielding 2H-furo[3,2-b]pyran-2,7(3H)-diones with an exocyclic enamine moiety. beilstein-journals.orgnih.gov However, when dinucleophiles like hydrazines are used, the reaction proceeds further, involving the opening of the furan ring and subsequent recyclization to form substituted pyrazol-3-ones. beilstein-journals.orgnih.gov Similarly, hydroxylamine (B1172632) can lead to the formation of isoxazolones. beilstein-journals.org The proposed mechanism for these transformations involves an initial acid-catalyzed addition of the amine to a carbonyl group, followed by dehydration to form an enamine. beilstein-journals.org

The reaction of 2-hetaryl-2-(tetrahydro-2-furanylidene)acetonitriles with primary aliphatic amines involves the opening of the furanylidene fragment to form 2-(2-hetaryl)-6-hydroxy-3-(R-amino)-2-hexenenitriles. researchgate.net Michael addition of aromatic amines to 2-hetaryl-2-(furanyl-2-ylidene)acetonitriles can lead to two different product types depending on the reaction conditions, namely 2-hetaryl-6-hydroxy-3-(arylamino)hex-2-enenitriles and 2-hetaryl-2-(N-arylpyrrolidin-2-ylidene)acetonitriles. researchgate.net

Oxygen nucleophiles, such as water and alcohols, can also react with furan derivatives. wizeprep.com These reactions are typically reversible and acid-catalyzed, proceeding through unstable hemiacetal or hemiketal intermediates. wizeprep.com

Interaction with Electrophilic Reagents and Addition-Elimination Pathways

This compound exhibits reactivity towards electrophilic reagents, undergoing addition-elimination reactions that are characteristic of both aromatic amines and enamines. The furan ring, being electron-rich, is susceptible to electrophilic attack, and the amino group further activates the ring, directing substitution primarily to the 5-position. researchgate.netpearson.com

In reactions where the 5-position is unsubstituted, 2-aminofuran behaves like a dieneamine, with electrophilic substitution occurring at this site. researchgate.net For example, it can be trapped with reagents like ethyl ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile (B14416). researchgate.net If the 5-position is already substituted, the reaction takes place at the 3-position. researchgate.net

The interaction with electrophilic reagents can result in either N-adducts or C-adducts, depending on the reagent's structure. researchgate.net These addition-elimination products are often stable and serve as valuable intermediates for further synthetic transformations. researchgate.net For instance, the reaction with acyl chlorides or acid anhydrides proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen's lone pair attacks the carbonyl carbon, followed by the elimination of a leaving group to form an amide. savemyexams.comchemistrystudent.com This process is vigorous and results in the formation of N-substituted amides. savemyexams.com

The general mechanism for nucleophilic acyl substitution involves the initial addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate. Subsequently, the leaving group is expelled to restore the carbonyl bond. chemistrysteps.com In the context of aromatic systems, nucleophilic aromatic substitution can also occur through an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com

Rearrangement Reactions

Rearrangement reactions provide important pathways for the synthesis of functionalized furan derivatives that are otherwise difficult to access due to the instability of the parent 2-aminofuran.

Oxidative Rearrangement of Furan-2-carboximidamides

A significant rearrangement reaction involves the oxidation of furan-2-carboximidamides. rsc.orgresearchgate.netrsc.orgresearchgate.net When treated with hypervalent iodine reagents like (dicarboxyiodo)benzenes, furan-2-carboximidamides undergo an oxidative rearrangement to form N¹-acyl-N¹-(2-furyl)ureas via a carbodiimide (B86325) intermediate. rsc.orgresearchgate.netrsc.org This reaction provides a route to 2-acylaminofurans, which are otherwise challenging to prepare from the highly unstable free amines. rsc.orgrsc.org The reaction of N-substituted amidines with (diacetoxyiodo)benzene (B116549) can also provide a convenient route to N-(2-furyl)acetamide through rearrangement. researchgate.net

The mechanism is believed to involve the formation of an iodine(III)-amide complex that rearranges to an isocyanate. researchgate.net In some cases, the carbodiimide intermediate can react with the starting amidine to form guanidine (B92328) derivatives, which can then cyclize. rsc.orgresearchgate.netrsc.org

Thermal Rearrangements and Cyclizations

Thermal conditions can induce rearrangements and cyclizations of this compound derivatives. Thermolysis of N¹-acyl-N¹-(2-furyl)ureas, formed from the oxidative rearrangement of furan-2-carboximidamides, yields the corresponding 2-acylaminofurans. rsc.orgresearchgate.netrsc.orgresearchgate.net

Another important thermal reaction is the Curtius rearrangement of furan-2-carbonyl azide (B81097). arkat-usa.orgdtic.mil Heating the azide generates a furanyl isocyanate intermediate in situ. arkat-usa.org This reactive intermediate can then be treated with various nucleophiles, such as Grignard reagents or higher-order cyanocuprates, to furnish a range of 2-amido substituted furans. arkat-usa.org

Furthermore, thermal cyclization of adducts formed from the reaction of 2-aminofurans with electrophiles can lead to fused heterocyclic systems. For example, the adducts from the reaction with ethoxymethylenemalononitrile can be thermally cyclized to give furo[2,3-b]pyridine (B1315467) derivatives. researchgate.net

Ring Transformations and Fused Heterocycle Formation

The reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of various fused heterocyclic compounds, which are of significant interest in medicinal and materials chemistry.

Formation of Furo[2,3-b]pyridine Derivatives

Furo[2,3-b]pyridines can be synthesized from this compound derivatives through several pathways. One common method involves the reaction of in situ generated 2-aminofuran with 1,3-dielectrophiles. lookchem.com For instance, benzofuran-2-amine, an analogue of this compound, reacts with compounds like CF₃-containing β-diketones, 3-formylchromone, and pentafluorobenzaldehyde (B1199891) to form the benzofuro[2,3-b]pyridine (B12332454) ring system. lookchem.com

Another approach involves the thermal cyclization of adducts formed from the reaction of 5-substituted 2-aminofurans with reagents like ethoxymethylenemalononitrile. researchgate.net Condensation of masked 2-amino-3-furancarboxaldehydes with malononitrile (B47326) also yields 2-substituted 6-aminofuro[2,3-b]pyridine-5-carbonitriles. enamine.netthieme-connect.com

The synthesis of furo[2,3-b]pyridine amidines has been achieved by reacting 3-amino-furo[2,3-b]pyridines with dimethylformamide/phosphorus oxychloride or with N-formylpiperidine/N-formylmorpholine and phosphorus oxychloride. nih.gov These methods highlight the versatility of the this compound scaffold in constructing complex heterocyclic systems.

Synthesis of Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines are a significant class of heterocyclic compounds, and 2-aminofuran derivatives are key starting materials for their synthesis. arkat-usa.org One established method involves the reaction of 2-aminofuran-3-carbonitriles with orthoesters like triethylorthoformate or triethylorthoacetate to produce the corresponding imidates. arkat-usa.org These intermediates then undergo further reaction with nucleophiles. For instance, treatment of the imidate with semicarbazide (B1199961) hydrochloride in the presence of a base such as triethylamine (B128534) leads to the formation of (4-imino-furo[2,3-d]pyrimidine-3-yl)urea derivatives. arkat-usa.org The proposed mechanism involves an initial nucleophilic attack by the semicarbazide, followed by cyclization onto the adjacent nitrile group to construct the pyrimidine (B1678525) ring. arkat-usa.org

Another efficient pathway to access this scaffold is through an inverse electron demand Diels-Alder (IDA) reaction. researchgate.net In this approach, 2-aminofurans act as dienophiles, reacting with 1,3,5-triazines to yield furo[2,3-d]pyrimidines in moderate to good yields. researchgate.net This method expands the utility of 1,3,5-triazine (B166579) IDA reactions with five-membered aromatic heterocycles. researchgate.net Additionally, various substituted furo[2,3-d]pyrimidines have been synthesized and evaluated for their biological activities. nih.govsemanticscholar.org

Conversion to Furo[3,2-b]thiazines and Furo[2,3-d]thiazoles

The versatility of 2-aminofuran as a synthetic intermediate extends to the formation of sulfur-containing fused heterocycles. researchgate.net Specifically, derivatives of 2-aminofuran can be converted into furo[3,2-b]thiazines and furo[2,3-d]thiazoles. researchgate.net

A notable example is the cyclization of 2-amino-3-cyanomethyl-sulfonyl-4,5-dimethylfuran, which serves as a versatile starting material for novel furo[3,2-b]thiazine 1,1-dioxides. capes.gov.br This transformation highlights a specific application where the aminofuran moiety, appropriately substituted, undergoes cyclization to yield these fused thiazine (B8601807) systems. capes.gov.br

Acid-Catalyzed Recyclization to 2-Arylfuro[3,2-b]pyrans

A novel, one-step method for the synthesis of 2-arylfuro[3,2-b]pyran derivatives has been developed based on the acid-catalyzed recyclization of 2-aminofurans that bear an allomaltol fragment. tandfonline.comfigshare.com This reaction provides a straightforward route using readily available starting materials and often avoids the need for chromatographic purification. tandfonline.comresearchgate.netresearchgate.net

The starting 2-aminofurans for this process can be obtained through a multicomponent reaction involving 3-hydroxy-4-pyranone derivatives (like allomaltol), arylglyoxals, and methylene (B1212753) active nitriles. tandfonline.com When these 2-amino-3-cyanofurans are subjected to acidic conditions, they are converted into 2-arylfuro[3,2-b]pyrans featuring a cyanomethyl fragment. tandfonline.comfigshare.com Interestingly, if the starting aminofuran contains an ester group instead of a nitrile, the recyclization yields the corresponding carbamoyl (B1232498) analogues. tandfonline.comresearchgate.net

The proposed mechanism for this transformation begins with the acid-catalyzed hydrolysis of the enamine fragment within the 2-aminofuran. tandfonline.com This step is followed by the cleavage of the furanone ring, leading to a cyanoketoacid intermediate which subsequently cyclizes to form the final 2-arylfuro[3,2-b]pyran product. tandfonline.com The structure of one such product has been definitively confirmed by X-ray diffraction analysis. tandfonline.comfigshare.com

Table 1: Acid-Catalyzed Recyclization of 2-Aminofuran 3a This table is based on data reported for the transformation of a model 2-aminofuran (3a) under various acidic conditions. tandfonline.com

| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ (conc) | EtOH | 78 | 5 | 78 |

| 2 | HCl (conc) | EtOH | 78 | 5 | 72 |

| 3 | p-TsOH | EtOH | 78 | 8 | 65 |

| 4 | H₂SO₄ (conc) | Dioxane | 100 | 5 | 81 |

| 5 | H₂SO₄ (conc) | AcOH | 100 | 4 | 85 |

Oxidation and Amidation Reactions

Oxidative Coupling of Amines to Imines

The oxidative coupling of primary amines to form imines is a fundamental transformation in organic synthesis. While specific studies focusing solely on this compound are not detailed in the provided context, general methodologies for this reaction are well-established and could potentially be applied. Modern approaches often prioritize green chemistry principles, utilizing sustainable energy sources and catalysts.

One such method employs a benzothiadiazole-based small organic molecular photocatalyst (SOMP) that facilitates the direct oxidative coupling of amines to imines using natural sunlight and oxygen as a green oxidant. rsc.org This system can achieve over 99% conversion to the imine with high selectivity in a short time frame. rsc.org Other approaches include metal-free systems that achieve the oxidative coupling of primary amines by simply refluxing them in water under an oxygen atmosphere, without any additives. rsc.org Heterogeneous catalysts, such as those based on copper metal-organic frameworks (Cu-MOFs), have also been shown to be efficient and recyclable for the oxidative homo-coupling of amines to imines. researchgate.net

Conversion of Nitriles to Amides

The conversion of a nitrile group to an amide is a crucial hydration reaction. This transformation can be applied to furan-containing compounds. For example, furan-2-carbonitrile can be effectively hydrolyzed to its corresponding amide, furan-2-carboxamide. nih.gov

Various catalytic systems have been developed to facilitate this reaction. A manganese-pincer complex has been shown to catalyze the hydration of a wide range of nitriles, including benzonitriles with both electron-donating and electron-withdrawing substituents, as well as heteroaromatic nitriles like furan-2-carbonitrile, affording the primary amide products in good to excellent yields. nih.gov Another efficient method involves a one-pot, triphosgene-assisted conversion of aldehydes, including furfural (B47365) and its derivatives, first to nitriles and subsequently to amides under mild conditions. lidsen.comlidsen.com This tandem strategy is notable for proceeding without the need for metal catalysts or organic bases. lidsen.com

Computational and Theoretical Investigations of 2 Furanamine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations have been instrumental in elucidating the electronic nature of 2-furanamine and its derivatives. Among the various semi-empirical methods, Austin Model 1 (AM1) has been notably applied.

Austin Model 1 (AM1) is a semi-empirical quantum mechanical method developed to improve upon earlier models by overcoming major weaknesses, such as the failure to reproduce hydrogen bonds, without increasing computational time. researchgate.netwikipedia.org Based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, AM1 uses a set of empirical parameters to approximate the quantum mechanical behavior of molecules, making it efficient for studying larger systems. researchgate.netontosight.ai It is widely used to predict molecular geometries, energies, and other electronic properties. ontosight.ai

AM1 calculations have been successfully applied to 2-aminofuran, with the results reported to be consistent with its observed properties. researchgate.net For instance, calculations performed on N-(2-furyl)acetamide, a derivative of this compound, helped to explain the observed regioselectivity in its cycloaddition reactions. researchgate.net These computational studies provide a theoretical foundation for understanding the molecule's reactivity patterns. researchgate.net

| Aspect | Description | Reference |

|---|---|---|

| Theoretical Basis | A semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orgontosight.ai | wikipedia.orgontosight.ai |

| Developer | Developed by Michael Dewar and coworkers, published in 1985. wikipedia.org | wikipedia.org |

| Primary Goal | To improve upon the MNDO model by reducing the repulsion of atoms at close distances and better reproducing hydrogen bonds. researchgate.netwikipedia.org | researchgate.netwikipedia.org |

| Applications | Calculation of molecular electronic structure, geometries, energies, and spectroscopic properties. ontosight.ai | ontosight.ai |

| Application to this compound | AM1 calculations are consistent with the observed properties and reactivity of 2-aminofuran and its derivatives. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Annular tautomerism is a phenomenon observed in many heterocyclic compounds where a proton can occupy different positions on the ring's nitrogen atoms. This equilibrium is often studied using a combination of spectroscopic methods and quantum chemical calculations. researchgate.net For example, extensive studies involving NMR spectroscopy and quantum chemical calculations have been conducted to determine the tautomeric preferences in aminobenzimidazoles. researchgate.net While these computational approaches are powerful for investigating tautomerism in heterocyclic amines, the reviewed literature does not provide specific studies on the annular tautomerism of this compound itself. researchgate.net

Austin Model 1 (AM1) Calculations for Electronic Properties

Frontier Molecular Orbital (FMO) Theory Analyses

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and selectivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com

FMO theory is particularly effective in explaining the outcomes of pericyclic reactions, such as the Diels-Alder cycloaddition. wikipedia.orguniurb.it For this compound and its derivatives, which are electron-rich dienes, the reactivity in these cycloadditions is dominated by the interaction between the HOMO of the furan (B31954) ring and the LUMO of the electron-deficient dienophile. researchgate.netorgsyn.org

Studies on derivatives like 5-amino-2-furancarboxylic acid methyl ester show that cycloaddition reactions proceed with high regioselectivity. researchgate.net The electron-withdrawing group on the dienophile is consistently found in a position ortho to the amino group in the resulting product. researchgate.netorgsyn.org This outcome is rationalized by FMO theory, which indicates that the largest coefficient of the HOMO of the furanamine is located at the C5 position (the carbon adjacent to the oxygen and ortho to the amino group), leading to the most favorable orbital overlap at this site. researchgate.netorgsyn.orgacs.org

| Interacting Orbitals | Description of Interaction | Predicted Outcome | Reference |

|---|---|---|---|

| HOMO (this compound) - LUMO (Dienophile) | This is the dominant and most favorable FMO interaction due to the electron-rich nature of the furanamine. researchgate.netorgsyn.org | Controls the regioselectivity of the reaction. | researchgate.netorgsyn.org |

| HOMO Orbital Coefficients | The atomic coefficient of the HOMO is largest at the C5 position of the furan ring. researchgate.netorgsyn.org | Directs the dienophile's electron-withdrawing group to the position ortho to the amino group. researchgate.netorgsyn.orgacs.org | researchgate.netorgsyn.orgacs.org |

Five-membered heterocycles, including furan, are generally more reactive than their six-membered counterparts because they have higher HOMO energies. wuxibiology.com The presence of the amino group in this compound further increases the energy of the HOMO, making it a highly reactive diene. This high-energy HOMO explains the compound's propensity to engage in reactions like the Diels-Alder cycloaddition, where it acts as the electron-donating component. researchgate.netorgsyn.org The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile can be used to gauge reactivity, with a smaller gap generally indicating a more facile reaction. wuxiapptec.com

| HOMO Energy Level | Implication for Reactivity | Relevance to this compound | Reference |

|---|---|---|---|

| High | Indicates a strong ability to donate electrons (high nucleophilicity) and thus higher reactivity toward electrophiles. wuxiapptec.comwuxibiology.com | The amino group raises the HOMO energy of the furan ring, making this compound highly reactive in cycloadditions. | wuxiapptec.comwuxibiology.com |

| Low | Indicates lower nucleophilicity and greater stability. | Not applicable to the general reactivity profile of this compound. |

Prediction of Regioselectivity in Cycloadditions

Mechanistic Studies through Computational Modeling

Beyond predicting static properties and selectivity, computational modeling is used to investigate entire reaction mechanisms. For this compound, which is often generated in situ due to its instability, computational studies provide essential insights into its reaction pathways. researchgate.net

AM1 calculations have been used to rationalize the observed reactivity of 2-aminofuran, which behaves as a dieneamine where substitution occurs preferentially at the 5-position of the ring. researchgate.net In the case of N-(2-furyl)acetamide, computational modeling supports a mechanism involving a Diels-Alder reaction with an electron-deficient alkyne, followed by a spontaneous ring-opening of the initial oxa-bridged cycloadduct to yield a phenol (B47542) product. researchgate.net Similarly, computational studies on related systems have detailed the formation of dihydroindoles through the nitrogen lone pair-assisted ring opening of the initial cycloadducts, followed by dehydration. researchgate.net These models help to map out the energy landscapes of the reactions and identify the most probable mechanistic pathways.

Elucidation of Reaction Pathways and Transition States

The calculation of reaction pathways and the identification of transition states are fundamental tasks in computational chemistry that provide deep insights into reaction mechanisms and activation energies. kit.edu For a molecule like this compound, which is known to be unstable, computational approaches are particularly valuable. researchgate.netuni-konstanz.de

Quantum chemistry methods are employed to map out the potential energy surface of a reaction, locating the low-energy paths that connect reactants and products. kit.edu The highest point along this minimum energy pathway is the transition state, a first-order saddle point on the potential energy surface. qcware.com Specialized algorithms, such as eigenvector-following methods, are used to efficiently locate these transition state geometries. qcware.com Subsequent vibrational analysis confirms the structure as a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. qcware.com

Studies on 2-aminofurans have utilized computational methods to explain their observed reactivity. For instance, AM1 molecular orbital calculations have been reported for 2-aminofuran. researchgate.net The results of these calculations are consistent with its observed chemical properties, such as behaving like a dieneamine where substitution occurs at the 5-position of the furan ring. researchgate.net In cases where the 5-position is blocked, the reaction proceeds at the 3-position. researchgate.net Furthermore, computational analysis of N-(2-Furyl)acetamide, a derivative of this compound, has been used to successfully predict the regioselectivity observed in its cycloaddition reactions with electron-deficient alkynes. researchgate.net These theoretical investigations help rationalize the formation of specific products by modeling the intermediate carbodiimide (B86325) and subsequent cyclization pathways. researchgate.net

The process for computationally exploring reaction mechanisms can be summarized as follows:

Locating Stationary Points: Identification of the equilibrium structures of reactants, products, and intermediates.

Transition State Search: Using specialized algorithms to find the saddle point connecting two minima (e.g., reactant and product). qcware.comhpc.co.jp

Reaction Path Following: Tracing the minimum energy path from the transition state down to the reactant and product to ensure the correct connection. kit.edu

These calculations provide a molecular-level picture of how bonds are formed and broken during a chemical transformation. qcware.com

Adsorption Energies and Activation Barriers

Computational methods, particularly Density Functional Theory (DFT), are extensively used to study the interaction of molecules with surfaces, a critical aspect of heterogeneous catalysis. Key parameters derived from these studies are adsorption energies and activation barriers for surface reactions. rsc.orgphyschemres.org

The adsorption energy quantifies the strength of the interaction between a molecule (the adsorbate) and a surface. physchemres.orgresearchgate.net It is calculated as the energy difference between the combined system (adsorbate on the surface) and the sum of the energies of the isolated surface and the free molecule. A more negative value typically indicates stronger adsorption. rsc.org

The activation energy barrier represents the minimum energy required for a reaction, such as the dissociation of a molecule on a surface, to occur. researchgate.net It is often determined by comparing the energy of the molecule in its adsorbed state to the energy of the transition state for the surface reaction. physchemres.org

While specific DFT calculations for the adsorption of this compound were not found in the reviewed literature, the methodology is well-established. For example, studies on the adsorption of H₂S on γ-Al₂O₃ surfaces and H₂ on platinum surfaces illustrate the approach. rsc.orgphyschemres.org In these studies, different adsorption sites (e.g., on-top, bridge, hollow) are tested to find the most stable configuration, and the corresponding adsorption energies are calculated. physchemres.org For dissociation reactions, the transition state for bond cleavage is located, and the activation energy is determined. rsc.org Such studies reveal that both the adsorption energy and activation barriers can be highly dependent on the specific surface structure and the presence of other species. rsc.org

| Surface/Site | Atomic Adsorption Energy (kJ/mol) | Activation Energy Barrier (kJ/mol) |

| Pt (100) / on-top | -302 | 38.3 |

| Pt (100) / bridge | -351 | 25.1 |

| Pt (100) / hollow | -373 | 29.7 |

| Pt (111) / on-top | -265 | 29.9 |

| Pt (111) / bridge | -336 | 12.5 |

| Pt (111) / hollow | -349 | 13.1 |

| Data sourced from a DFT study on hydrogen adsorption on platinum to illustrate typical computational outputs. physchemres.org |

Structure-Property Relationships via Computational Methods

Computational modeling serves as a predictive tool to establish relationships between the chemical structure of a molecule and the macroscopic properties of materials derived from it. This is particularly useful in materials science and drug discovery.

Prediction of Thermal and Mechanical Properties of Furan Polyamides

Atomistic simulations, such as molecular dynamics, are a powerful tool for predicting the thermal and mechanical properties of polymers. researchgate.net These computational studies can guide the design of new materials with desired characteristics, such as high thermal stability and mechanical strength.

For bio-based furan polyamides, which can be synthesized using furan-based monomers, computational studies have been performed to compare their properties with traditional petroleum-based nylons. researchgate.net In one such study, the glass transition temperatures (Tg) were estimated from a series of simulations at different temperatures, and the results showed good agreement with experimental data. researchgate.net

| Property | Furan Polyamide (Simulated) | Conventional Polyamide (Nylon, Simulated) | Key Structural Reason for Difference |

| Glass Transition Temp. (Tg) | Higher | Lower | Rigidity of furan rings and higher van der Waals cohesive energy in furan polyamides. researchgate.net |

| Elastic Modulus | Comparable | Comparable | The rigid planar structures in furan polyamides contribute to mechanical strength. researchgate.net |

| Hydrogen Bonding | Weaker | Stronger | The geometry of furan polyamides is less optimal for extensive hydrogen bonding compared to nylons. researchgate.net |

| This table presents a qualitative comparison based on findings from atomistic simulations of furan polyamides and nylons. researchgate.net |

In Silico Pharmacological Prediction for Derivatives

In silico methods are integral to modern drug discovery, allowing for the rapid computational screening of virtual libraries of compounds to predict their pharmacological properties. escholarship.orgfrontiersin.org These predictions help prioritize which derivatives to synthesize and test, saving significant time and resources. phcogj.com For derivatives of this compound, these tools can predict their potential as drug candidates.

The process involves calculating a range of physicochemical and pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity. researchgate.netnih.gov One of the most common initial filters is Lipinski's Rule of Five, which assesses oral bioavailability based on properties like molecular weight (< 500 g/mol ), logP (< 5), number of hydrogen bond donors (≤ 5), and number of hydrogen bond acceptors (≤ 10). scielo.br

Beyond these basic rules, computational tools can provide more detailed predictions:

Absorption: Prediction of gastrointestinal absorption and blood-brain barrier permeability. researchgate.net

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions. researchgate.net

Toxicity: Prediction of various toxicity risks, such as mutagenicity, carcinogenicity, and hepatotoxicity. nih.gov

Drug-Likeness: A qualitative score that assesses whether a molecule contains structural features common in known drugs. scielo.br

Molecular Docking: A method that predicts the preferred orientation of a molecule when bound to a biological target (e.g., a protein receptor), helping to estimate its potential biological activity. nih.govvulcanchem.com For example, docking studies on a furan-containing compound predicted strong interactions with the HDAC8 enzyme through π-π stacking and hydrogen bonding. vulcanchem.com

| Property Class | Specific Parameter Predicted | Typical Software/Method | Importance |

| Physicochemical | Molecular Weight (MW) | Molinspiration, SwissADME | Adherence to Lipinski's Rule of Five. scielo.br |

| Lipophilicity (logP) | Molinspiration, SwissADME | Affects absorption and distribution. researchgate.netscielo.br | |

| Topological Polar Surface Area (TPSA) | Molinspiration, SwissADME | Correlates with drug transport properties. frontiersin.orgscielo.br | |

| Pharmacokinetic (ADME) | Gastrointestinal (GI) Absorption | SwissADME | Predicts oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | SwissADME | Predicts potential for CNS activity or side effects. researchgate.net | |

| Cytochrome P450 (CYP) Inhibition | SwissADME | Predicts potential for drug metabolism issues. researchgate.net | |

| Bioavailability Score | Molinspiration, SwissADME | Overall probability of being a viable oral drug. phcogj.comresearchgate.net | |

| Toxicity | Mutagenicity, Carcinogenicity | ProTox-II, Osiris | Early identification of safety risks. researchgate.netnih.gov |

| This table illustrates the types of parameters commonly evaluated in in silico pharmacological studies, based on information from multiple sources. frontiersin.orgresearchgate.netnih.govscielo.br |

Advanced Analytical Characterization in 2 Furanamine Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-furanamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the chemical environment of nitrogen in this compound.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the protons on the furan (B31954) ring and the amine group. In deuterated chloroform (B151607) (CDCl₃), the furan ring protons typically appear as multiplets in the aromatic region. For instance, in a related furan derivative, the aromatic protons were observed as doublets of doublets at δ 7.61, 7.22, and 6.51 ppm. dtic.mil The amine protons (NH₂) would present a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the four carbon atoms in the furan ring and the carbon atom bearing the amino group. In a study of furanic compounds, the carbon signals for a furan ring were found at δ 151.49, 141.47, 110.28, and 106.34 ppm. dtic.mil The chemical shift of the carbon attached to the nitrogen (C-NH₂) is influenced by the electronegativity of the nitrogen atom.

Table 1: Representative NMR Data for Furan Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|

| ¹H | 7.61, 7.22, 6.51 | dd, dd, dd | CDCl₃ |

| ¹³C | 151.49, 141.47, 110.28, 106.34 | - | CDCl₃ |

Note: Data is for a related furan derivative and serves as a representative example. dtic.mil

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands corresponding to the N-H stretching of the primary amine, the C-N stretching, and the vibrations of the furan ring. The N-H stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-O-C asymmetric stretch of the furan ring is expected around 1240 cm⁻¹. vulcanchem.com In a study of a chitosan (B1678972) furan Schiff-base, a C=N stretch was observed at 1642 cm⁻¹, which would be absent in this compound, but the characteristic OH and NH bands were also noted. mdpi.com

Ultraviolet (UV) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The furan ring in this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. Exposure to UV light can potentially cause ring-opening reactions in some furan derivatives. vulcanchem.com In a study of 3H-benzo[cd]pyrene derivatives, UV-Visible maximum absorbance peaks were observed at specific wavelengths, indicating the electronic properties of the molecules. rsc.org

Table 2: Key IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 |

| Furan Ring | C-O-C Asymmetric Stretch | ~1240 |

Note: These are general ranges and can vary based on the specific molecular environment.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can help confirm its structure. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (83.09 g/mol ). nih.gov The fragmentation of the molecular ion provides structural information. For furan derivatives, fragmentation can involve the loss of small molecules like CO. savemyexams.comimreblank.ch The most abundant cations in the mass spectrum of furan itself were the parent ion (C₄H₄O⁺) and the C₃H₃⁺ fragment. researchgate.net

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. iastate.edu For this compound, single-crystal X-ray diffraction could provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. While specific crystal structure data for this compound is not detailed in the provided search results, studies on related furan-containing compounds demonstrate the power of this technique. For example, the crystal structure of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide was determined, revealing a trans configuration and a dihedral angle of 47.7(1)° between the two rings. researchgate.net Similarly, the crystal structures of other complex organic molecules have been elucidated using XRD, confirming their proposed structures. mdpi.commdpi.com

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₄H₅NO). rsc.org This comparison is crucial for verifying the empirical formula and assessing the purity of the compound. For example, in the synthesis of 2-beta-naphthylamino-4,5-dimethylthiazole, the calculated and found percentages of C, H, N, and S were in close agreement, confirming the composition of the product. google.com

Table 3: Theoretical Elemental Composition of this compound (C₄H₅NO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 57.82% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 6.08% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 16.86% |

| Oxygen | O | 16.00 | 1 | 16.00 | 19.25% |

| Total | 83.10 | 100.00% |

Research on 2 Furanamine Derivatives and Their Functional Applications

Polymer and Advanced Material Science Applications

2-Furanamine, also known as 2-aminofuran, is a versatile chemical compound whose derivatives are increasingly being researched for their potential in creating advanced polymers and materials. These bio-based materials offer a promising alternative to their petroleum-based counterparts, with applications ranging from high-performance polyamides to self-healing composites.

Monomers for High-Performance Polyamides

Derivatives of this compound are being explored as monomers for the synthesis of high-performance polyamides, which are polymers characterized by repeating units linked by amide bonds. wikipedia.org These furan-based polyamides are being investigated as bio-based alternatives to traditional polymers like Kevlar and nylon. dtic.mil The incorporation of the furan (B31954) ring, a five-membered aromatic ring with one oxygen atom, into the polymer backbone can impart unique properties. nih.gov

Research has focused on synthesizing various furanic monomers, including this compound, for the production of these advanced polyamides. dtic.mil For instance, new fluorescent crosslinked aromatic polyamides have been synthesized using 3-(5-aminofuran-2-yl)propenoic acid, a derivative of this compound. researchgate.netresearchgate.net The resulting polymers, such as PFPA (polyamide from 3-(5-aminofuran-2-yl)propenoic acid), exhibit characteristic amide group absorptions in their FT-IR spectra. researchgate.netresearchgate.net The synthesis of these polyamides often involves a phosphorylation method or the use of more reactive acyl chlorides. wikipedia.orgresearchgate.net

The inclusion of furan rings, as in the case of 4-aminofuran-2-carboxylic acid, into polyamide structures is also being studied to enhance properties like water solubility, which is beneficial for in vivo applications. caltech.edunih.gov While the synthesis of these furan-containing polyamides can be challenging due to the sensitivity of the furan monomer to certain chemical conditions, the resulting materials show promise for various applications. nih.gov

Precursors for Polybenzoxazine Materials

This compound derivatives, particularly furfurylamine (B118560), are valuable precursors in the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers. nih.gov Polybenzoxazines are known for their excellent thermal stability, dimensional stability, and low dielectric constants. researchgate.netconicet.gov.ar The use of furfurylamine, which can be derived from renewable resources like corn bran and sugarcane bagasse, offers a more environmentally friendly route to these advanced materials compared to traditional petroleum-based amines. nih.govresearchgate.net

The synthesis of furan-based benzoxazine (B1645224) monomers typically involves the reaction of a phenol (B47542), formaldehyde, and a primary amine like furfurylamine. conicet.gov.ar The furan moiety in the resulting monomer provides additional cross-linking points during polymerization, leading to polybenzoxazines with enhanced properties, such as high char yield and thermal resistance. researchgate.netresearchgate.net For example, a polybenzoxazine derived from a bio-benzoxazine resin containing a furan group, 3-(furan-2-ylmethyl)-3,4-dihydro-2H-benzo[e] borates.todayoxazine (PH-fa), exhibited a very high glass transition temperature of 317 °C. researchgate.net

Researchers have synthesized various bio-based bis-benzoxazine monomers using furan-containing diamines derived from furfurylamine. researchgate.net These monomers, when cured, result in polybenzoxazines with excellent thermal stability. For instance, a cured bis-benzoxazine derived from eugenol (B1671780) and a furan-containing diamine showed a char yield of 65.4% at 850 °C. researchgate.net The versatile chemistry of benzoxazines allows for the creation of a wide range of materials with tailored properties for applications in aerospace, electronics, and coatings. researchgate.net

Building Blocks for Polyureas and Polyurethanes

Derivatives of this compound are emerging as important building blocks for the synthesis of bio-based polyureas and polyurethanes. researchgate.net Polyurethanes are a versatile class of polymers traditionally synthesized from petroleum-derived polyols and isocyanates. mdpi.comtechscience.com The drive towards more sustainable materials has led to increased research into using renewable feedstocks. mdpi.com